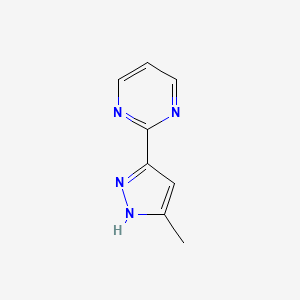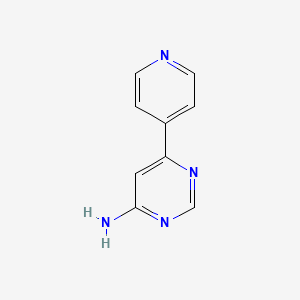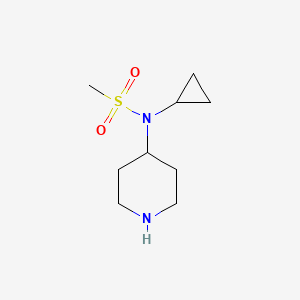
2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine
Overview
Description
2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine , also known by its IUPAC name (5-methyl-1H-pyrazol-3-yl)acetic acid , is a chemical compound with the molecular formula C₆H₈N₂O₂ . It exists as a light yellow solid and has a molecular weight of 140.14 g/mol . The compound’s structure comprises a pyrimidine ring fused with a pyrazole moiety.
Synthesis Analysis
The synthesis of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine involves the reaction of appropriate precursors. One such example is the synthesis of 4-(5-methyl-1H-pyrazol-3-yl)benzonitrile , which serves as an intermediate. The yield for this step is approximately 89% , and the compound exhibits a melting point of 130–133 °C . The ¹H NMR spectrum reveals characteristic peaks corresponding to the various protons in the molecule .
Scientific Research Applications
Antiviral Properties
Research has shown that derivatives of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine possess notable antiviral properties. A study focused on the inhibition of the cellular dihydroorotate dehydrogenase (DHODH), which is part of the de novo pyrimidine biosynthetic pathway, found significant antiviral activity in these compounds, especially against measles virus (Munier-Lehmann et al., 2015).
Synthesis and Characterization
Another research area involves the synthesis and characterization of novel pyrazole- and pyrimidine-based derivatives. A study focusing on pyrimidine, a crucial component of nucleic acids, reported the synthesis of novel pyrazole-based pyrimidine scaffolds. These compounds have potential applications in AIDS chemotherapy and drug design due to the pharmacological therapeutic potentials of the pyrazole nucleus (Ajani et al., 2019).
Ultrasonic Sonochemical Method
The ultrasonic sonochemical method has been utilized to synthesize pyrazolo[1,5-a]pyrimidines. This methodology offers advantages like simple procedure, easy work-up, mild conditions, and short reaction times, producing satisfactory yields. This is a novel approach to synthesizing these compounds efficiently (Buriol et al., 2013).
Insecticidal and Antibacterial Potential
A 2020 study explored the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, indicating their utility in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
Crystal Structure Analysis
The crystal structure of these compounds has also been a subject of study. For instance, the title compound 2-Methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyrimidine was studied, revealing the planarity of the fused ring system and the orientation of the 1H-pyrazole ring. Such structural insights are crucial for understanding the chemical and physical properties of these compounds (Gao & Duan, 2012).
properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-6-5-7(12-11-6)8-9-3-2-4-10-8/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOBZPLCWIJEEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466097.png)

![[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1466099.png)
![1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466100.png)





![4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1466113.png)
